n-Propylsulfamoyl chloride
Overview
Description
n-Propylsulfamoyl chloride is a chemical compound with the molecular formula C₃H₈ClNO₂S and a molecular weight of 157.62 g/mol . It is a sulfonamide derivative commonly used as a reagent in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both laboratory and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
n-Propylsulfamoyl chloride can be synthesized through the reaction of n-propylamine with chlorosulfonic acid. The reaction typically occurs under a nitrogen atmosphere to prevent unwanted side reactions. The mixture is cooled to maintain a low temperature, usually around -10°C, to control the reaction rate . The general reaction scheme is as follows:
n-Propylamine+Chlorosulfonic acid→n-Propylsulfamoyl chloride+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial processes may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
n-Propylsulfamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form n-propylsulfonamide and hydrogen chloride.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Dichloromethane and other non-polar solvents are often used to dissolve the reactants and control the reaction environment.
Catalysts: In some cases, catalysts such as triethylamine are used to enhance the reaction rate and yield.
Major Products
The major products formed from reactions involving this compound include various sulfonamide derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
n-Propylsulfamoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly sulfonamide-based drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of n-propylsulfamoyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form sulfonamide bonds, which are crucial in many biologically active molecules .
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonyl chloride
- Ethanesulfonyl chloride
- Butanesulfonyl chloride
Uniqueness
n-Propylsulfamoyl chloride is unique due to its specific alkyl chain length, which imparts distinct reactivity and solubility properties compared to other sulfonyl chlorides. This makes it particularly useful in the synthesis of compounds where the n-propyl group is desired for its steric and electronic effects .
Properties
IUPAC Name |
N-propylsulfamoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClNO2S/c1-2-3-5-8(4,6)7/h5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTQDHSVABMRGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10539351 | |
Record name | Propylsulfamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10539351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10305-42-7 | |
Record name | Propylsulfamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10539351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | n-propylsulfamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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